An In-depth Technical Guide to Methyl Nerate: Chemical Properties and Structure
An In-depth Technical Guide to Methyl Nerate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nerate, systematically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an acyclic monoterpenoid ester. It is the methyl ester of nerolic acid and the cis-isomer of methyl geranate.[1] This compound is found in various natural sources, including the plants Elsholtzia ciliata and Homalomena occulta, and is also produced as a volatile organic compound by the fungus Aspergillus fumigatus.[1][2] Its pleasant floral and fruity aroma lends itself to applications in the fragrance industry. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to methyl nerate.
Chemical Structure and Identification
Methyl nerate is characterized by a ten-carbon backbone with two double bonds and a methyl ester functional group. The "Z" configuration of the double bond at the C2 position is the distinguishing feature from its trans-isomer, methyl geranate.
Key Identifiers:
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Synonyms: Methyl nerolate, cis-Geranic acid methyl ester, Z-Methyl geranate, (Z)-Geranic acid, methyl ester[1]
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CAS Number: 1862-61-9[2]
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Molecular Weight: 182.26 g/mol [1]
Physicochemical Properties
Methyl nerate is a liquid at ambient temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Exact Mass | 182.130679813 g/mol | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| XLogP3 | 3.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | |
| Kovats Retention Index | Standard non-polar: 1259, 1298, 1302 | [2] |
| Semi-standard non-polar: 1279, 1280, 1283 | [2] | |
| Standard polar: 1657 | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of methyl nerate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O | ~167 |
| C2 | ~115 |
| C3 | ~160 |
| C4 | ~41 |
| C5 | ~26 |
| C6 | ~123 |
| C7 | ~132 |
| C8 (methyl on C7) | ~17 |
| C9 (methyl on C7) | ~25 |
| C10 (methyl on C3) | ~23 |
| O-CH₃ | ~51 |
Note: These are predicted values and may vary slightly in experimental data. A ¹³C NMR spectrum for methyl nerate is noted to be available in the SpectraBase.[2]
Expected ¹H NMR Chemical Shifts:
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O-CH₃: ~3.7 ppm (singlet)
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C2-H: ~5.7 ppm (singlet)
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C6-H: ~5.1 ppm (triplet)
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C4-H₂ and C5-H₂: ~2.1-2.3 ppm (multiplets)
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C8-H₃ and C9-H₃: ~1.7 ppm (singlets)
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C10-H₃: ~1.9 ppm (singlet)
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of volatile compounds like methyl nerate. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.
Key Mass Spectral Fragments (m/z):
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Molecular Ion [M]⁺: 182
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Base Peak: 69
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Other significant peaks: 41, 114[2]
The fragmentation is expected to involve allylic cleavages and rearrangements typical for terpene esters.
Infrared (IR) Spectroscopy
The IR spectrum of methyl nerate would be characterized by the following key absorption bands:
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C=O stretch (ester): ~1720 cm⁻¹ (strong)
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C=C stretch: ~1645 cm⁻¹ (medium)
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C-O stretch (ester): ~1150-1250 cm⁻¹ (strong)
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sp² C-H stretch: ~3020 cm⁻¹ (medium)
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sp³ C-H stretch: ~2850-2960 cm⁻¹ (strong)
Experimental Protocols
Synthesis of Methyl Nerate via Fischer Esterification
The most common method for synthesizing methyl nerate is the Fischer esterification of nerolic acid with methanol, using an acid catalyst.
Materials:
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Nerolic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Diethyl ether
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nerolic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
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Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of nerolic acid) to the solution while stirring.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl nerate.
Purification by Fractional Distillation
The crude methyl nerate can be purified by fractional distillation under reduced pressure to obtain the pure product.
Procedure:
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Set up a fractional distillation apparatus with a vacuum source.
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Place the crude methyl nerate in the distillation flask with a few boiling chips.
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Gradually reduce the pressure and heat the flask to the boiling point of methyl nerate at that pressure.
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Collect the fraction that distills at the expected boiling point range.
Biological Activity and Signaling Pathways
Currently, there is no specific, well-defined signaling pathway in which methyl nerate has been identified as a key signaling molecule. It is known to be a component of the volatile emissions of certain plants and fungi, likely contributing to their scent profile and potentially playing a role in plant-insect or plant-microbe interactions. For example, its isomer, methyl geranate, has been identified as a component of the sex pheromone of the burying beetle Nicrophorus vespilloides. While this suggests a potential for similar biological activity, further research is needed to elucidate any specific signaling role for methyl nerate.
Visualizations
Synthesis and Purification Workflow for Methyl Nerate
